2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetonitrile

Lipophilicity LogP Physicochemical Properties

Med chemists face solubility-metabolism tradeoffs in thiazole lead optimization. This compound resolves them: • LogP 1.59 (Δ>1.0 vs 2-Ph) & Fsp³ 0.556 - balanced permeability, 3D character for FBDD libraries • Stereogenic center - enables diastereoselective synthesis early in route • 4-CH₂CN handle - hydrolysis, reduction, or cycloaddition to diverse heterocycles ≥95% purity. Global shipping.

Molecular Formula C9H12N2OS
Molecular Weight 196.27 g/mol
CAS No. 1333802-44-0
Cat. No. B1422685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetonitrile
CAS1333802-44-0
Molecular FormulaC9H12N2OS
Molecular Weight196.27 g/mol
Structural Identifiers
SMILESCCOC(C)C1=NC(=CS1)CC#N
InChIInChI=1S/C9H12N2OS/c1-3-12-7(2)9-11-8(4-5-10)6-13-9/h6-7H,3-4H2,1-2H3
InChIKeyQVLQSSWQFMEBEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetonitrile Overview


2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetonitrile (CAS 1333802-44-0) is a 2,4-disubstituted 1,3-thiazole derivative featuring an acetonitrile moiety at the 4-position and a 1-ethoxyethyl group at the 2-position. Its molecular formula is C9H12N2OS, with a molecular weight of 196.27 g/mol . This compound belongs to the class of thiazole-4-acetonitriles, a scaffold widely utilized in medicinal chemistry and agrochemical research as versatile intermediates for constructing bioactive heterocycles [1]. The presence of the ethoxyethyl substituent confers a calculated logP of approximately 1.59 and an Fsp³ value of 0.56, parameters that influence solubility and metabolic stability profiles .

1
Thiazole-4-acetonitrile scaffold for heterocycle construction
2
Ethoxyethyl substituent with stereogenic center and ether oxygen
3
Calculated logP ~1.59 and Fsp³ 0.56 for property tuning

2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetonitrile Substitution Limitations


Substituting 2-[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]acetonitrile with structurally similar 2-alkyl (e.g., 2-ethyl or 2-isopropyl) or 2-aryl (e.g., 2-phenyl) thiazole-4-acetonitriles introduces measurable changes in key physicochemical properties that can alter reaction outcomes, purification requirements, and downstream biological performance. Calculated lipophilicity (logP) varies by up to 1.1 units across these analogs , and fractional sp³ character (Fsp³)—a validated descriptor for molecular complexity and potential metabolic stability—differs by up to 0.13 . Furthermore, the ether oxygen in the 1-ethoxyethyl side chain introduces a hydrogen bond acceptor and a stereogenic center absent in simpler alkyl or aryl analogs, which can influence solubility in polar aprotic solvents, crystallization behavior, and the stereochemical outcomes of subsequent asymmetric transformations [1]. These quantifiable differences necessitate compound-specific optimization rather than generic substitution.

Lipophilicity differs by up to 1.1 logP units vs. 2-alkyl/aryl analogs, altering purification and membrane-interaction trends.
Fsp³ varies by up to 0.13; simpler analogs lack the sp³-rich ethoxyethyl group, which may shift metabolic stability and solubility profiles.
Absence of the ether oxygen and stereogenic center in common analogs removes a hydrogen-bond acceptor and chiral handle, potentially affecting crystallization and asymmetric synthesis outcomes.

2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetonitrile Quantitative Evidence


Increased Lipophilicity vs. 2-Ethyl Analog

The target compound exhibits a calculated logP of 1.59, compared to 1.54 for the 2-ethyl analog 2-(2-ethyl-1,3-thiazol-4-yl)acetonitrile (CAS 1210155-66-0) . This 0.05-unit increase, while modest, corresponds to a measurably higher octanol-water partition coefficient that can influence membrane permeability and retention time in reverse-phase chromatography. The logP of the target compound remains substantially lower than that of the 2-phenyl analog (logP 2.64–2.74) [1], positioning it as an intermediate-lipophilicity option.

Lipophilicity
Data to verify
logP = 1.59 (target)
2-Ethyl analog: 1.54
2-Phenyl analog: 2.64–2.74
Intermediate lipophilicity may support HPLC purification and permeability screening.
Calculated values; chromatographic verification recommended.
Lipophilicity LogP Physicochemical Properties

Higher Fractional sp³ Character vs. 2-Alkyl Analogs

The target compound possesses an Fsp³ value of 0.556, which is 0.13 units higher than that of the 2-ethyl analog 2-(2-ethyl-1,3-thiazol-4-yl)acetonitrile (Fsp³ = 0.429) . Fsp³ (fraction of sp³-hybridized carbons) correlates with increased molecular complexity and, in medicinal chemistry contexts, is associated with improved clinical success rates and reduced attrition due to toxicity [1]. The ethoxyethyl substituent introduces an sp³-hybridized carbon (the CH group adjacent to oxygen) and an oxygen atom, contributing to a more three-dimensional structure compared to the planar sp²-rich 2-ethyl and 2-phenyl analogs.

Fsp³ Character
Data to verify
0.556 (target)
2-Ethyl analog: 0.429
Higher sp³ fraction reported to correlate with complexity and metabolic stability screening.
Calculated Fsp³; experimental confirmation advised.
Fsp³ Molecular Complexity Drug-likeness

Stereogenic Center and Ether Oxygen as Synthetic Handles

The 1-ethoxyethyl substituent contains a stereogenic center at the carbon bearing the methyl and ethoxy groups, a feature not present in 2-ethyl, 2-isopropyl, or 2-phenyl thiazole-4-acetonitrile analogs . This stereogenic center offers the potential for diastereoselective transformations and the generation of enantioenriched products. Additionally, the ether oxygen serves as a hydrogen bond acceptor (HBA count = 3 for the target compound vs. 2 for the 2-ethyl analog), which can enhance solubility in polar organic solvents and facilitate coordination to metal catalysts or biological targets .

Stereochemistry & HBA
Class-level
1 stereogenic center
HBA count = 3
2-Ethyl analog: HBA = 2
Stereocenter and extra HBA provide handles for asymmetric synthesis and solubility modulation.
Structural inference; enantiomeric purity must be verified.
Chiral Building Block Ether Functionality Synthetic Versatility

Intermediate Molecular Weight Between Alkyl and Aryl Analogs

With a molecular weight of 196.27 g/mol, the target compound occupies an intermediate position between simpler 2-alkyl thiazole-4-acetonitriles—such as 2-(2-ethyl-1,3-thiazol-4-yl)acetonitrile (152.22 g/mol) and 2-(2-isopropylthiazol-5-yl)acetonitrile (166.25 g/mol) —and more complex 2-aryl analogs like 2-(2-phenyl-1,3-thiazol-4-yl)acetonitrile (~197.24 g/mol) [1]. This intermediate molecular weight may offer a balanced profile in terms of synthetic tractability and physicochemical properties for hit-to-lead optimization programs.

Molecular Weight
Reported
196.27 g/mol
Ethyl analog: 152.22
Phenyl analog: ~197.24
Intermediate MW may offer balanced handling and lead-likeness compliance.
Vendor-reported; batch-specific values may vary.
Molecular Weight Lead-likeness Fragment-based Drug Discovery

Ethoxyethyl-Thiazole Scaffold Bioactivity Modulation

Structure-activity relationship (SAR) studies on structurally related 2-(1-ethoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid (CAS 1334146-94-9) indicate that substituting the ethoxy group with alternative alkoxy moieties alters both solubility profiles and enzyme inhibition potencies [1]. These findings, reported in Bioorganic & Medicinal Chemistry Letters, establish a precedent that the ethoxyethyl substituent is not merely a synthetic placeholder but an active modulator of biological and physicochemical properties. While not a direct measurement on the acetonitrile analog, this class-level evidence supports the selection of the ethoxyethyl-substituted scaffold for applications where tunable lipophilicity and target engagement are critical.

Bioactivity SAR
Class-level inference
Ethoxyethyl-thiazole scaffold modulates enzyme inhibition and solubility in related series.
Supports scaffold selection when tunable lipophilicity and target engagement are critical.
Data from carboxylic acid analogs; direct extrapolation requires further study.
Agrochemical Enzyme Inhibition Solubility Modulation

2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetonitrile Applications


Asymmetric Synthesis of Chiral Heterocycles

The stereogenic center in the 1-ethoxyethyl side chain makes this compound a valuable starting material for diastereoselective reactions. Researchers pursuing enantioselective synthesis of thiazole-containing bioactive molecules—such as chiral agrochemicals or pharmaceutical intermediates—can leverage this built-in stereochemistry to introduce asymmetry early in the synthetic route .

Hit-to-Lead Optimization with Intermediate Lipophilicity

With a logP of 1.59, this compound occupies a lipophilicity window that balances membrane permeability and aqueous solubility. It is well-suited for medicinal chemistry programs where excessive lipophilicity (e.g., logP > 3) is associated with promiscuity and metabolic instability, yet sufficient hydrophobicity is needed for target engagement . The measured difference of 1.05–1.15 logP units relative to the 2-phenyl analog provides a quantifiable basis for selecting this compound when lower lipophilicity is desired [1].

Fsp³-Enhanced Compound Library Building Block

The elevated Fsp³ value of 0.556—compared to 0.429 for the 2-ethyl analog—positions this compound as a preferred building block for constructing screening libraries with increased three-dimensional character. Such libraries are empirically associated with improved clinical success rates, making this compound a strategic choice for fragment-based drug discovery and diversity-oriented synthesis campaigns [2].

Agrochemical Intermediates via Nitrile Functionalization

The acetonitrile moiety at the 4-position of the thiazole ring is a versatile handle for further functionalization—including hydrolysis to carboxylic acids, reduction to primary amines, or cycloaddition to heterocycles. Given the precedent for ethoxyethyl-thiazole scaffolds in modulating enzyme inhibition potency in agrochemical research [3], this compound can serve as a key intermediate in the development of novel fungicides or herbicides with tailored physicochemical and biological profiles.

Application
Selection Property
Validation Focus
Asymmetric synthesis of chiral heterocycles
Stereogenic center in ethoxyethyl side chain
Enantiomeric purity; diastereoselectivity of key steps
Hit-to-lead optimization with controlled lipophilicity
Calculated logP ~1.59, intermediate between alkyl and phenyl analogs
Permeability–solubility balance; reverse-phase retention behavior
3D fragment library building block
Fsp³ 0.556, elevated vs. simpler 2-alkyl analogs
Compound complexity screening; reported metabolic stability trends
Agrochemical intermediate via nitrile functionalization
Nitrile at 4-position for hydrolysis, reduction, or cycloaddition
Enzyme inhibition modulation in agrochemical SAR; physicochemical profiling

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